4-Amino-2,3-dihydrofuro[2,3-b]pyridine

IRAK4 kinase inhibition scaffold optimization pharmacokinetic tuning

Choose 4-Amino-2,3-dihydrofuro[2,3-b]pyridine (CAS 1823929-25-4) for your kinase inhibitor program to avoid the synthetic burden of deprotecting Boc-analogs. Its sp³-enriched dihydrofuran core offers a three-dimensional pharmacophore distinct from flat aromatic scaffolds, directly enabling rapid SAR via amide, urea, and sulfonamide couplings. This free amine has been validated in published IRAK4 optimization campaigns achieving single-digit nanomolar potency. Opt for this distinct intermediate to consolidate your supply chain across inflammation, oncology, and neurodegeneration projects.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B8136132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-dihydrofuro[2,3-b]pyridine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=NC=CC(=C21)N
InChIInChI=1S/C7H8N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2,(H2,8,9)
InChIKeyBLMKSJRHBRLDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,3-dihydrofuro[2,3-b]pyridine – A Validated Dihydrofuropyridine Scaffold for Kinase Inhibitor Discovery and Heterocyclic Library Synthesis


4-Amino-2,3-dihydrofuro[2,3-b]pyridine (CAS 1823929-25-4; molecular formula C₇H₈N₂O; MW 136.15 g/mol) is a heterocyclic primary amine featuring a partially saturated fused furan–pyridine bicyclic core [1]. The compound belongs to the 2,3-dihydrofuro[2,3-b]pyridine class and is distinguished from its fully aromatic furo[2,3-b]pyridin-4-amine analog by the presence of an sp³-hybridized carbon at the 2- and 3-positions of the dihydrofuran ring [2]. This scaffold has been validated in peer-reviewed medicinal chemistry programs as a privileged core for developing potent kinase inhibitors, notably against interleukin-1 receptor-associated kinase 4 (IRAK4), where optimized derivatives achieved single-digit nanomolar biochemical potency [3]. The 4-amino substituent serves as a key synthetic handle for regioselective amide, urea, and sulfonamide couplings, enabling systematic structure–activity relationship (SAR) exploration across multiple therapeutic targets [3][4].

Why Generic Dihydrofuropyridine Building Blocks Cannot Replace 4-Amino-2,3-dihydrofuro[2,3-b]pyridine in Structure-Guided Medicinal Chemistry


Closely related analogs—including the fully aromatic furo[2,3-b]pyridin-4-amine (C₇H₆N₂O, MW 134.14), regioisomeric 5- or 6-amino-dihydrofuropyridines, and the N-Boc-protected variant—differ fundamentally in molecular geometry, hydrogen-bonding capacity, and synthetic accessibility [1]. The partially reduced dihydrofuran ring introduces an sp³ center that alters the spatial orientation of the 4-amino group relative to the pyridine nitrogen, directly impacting binding pocket complementarity and metabolic stability . Substituting the free amine for a protected analog (e.g., N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine) precludes direct use in amide-coupling and urea-forming reactions without an additional deprotection step, increasing step count and reducing overall yield in parallel synthesis workflows . Interchanging the 4-amino regioisomer for a 5- or 6-amino variant redirects the functionalization vector, which has been shown in published SAR campaigns to abolish or severely attenuate target engagement [2]. These non-interchangeable features establish 4-amino-2,3-dihydrofuro[2,3-b]pyridine as a distinct procurement decision rather than a commodity building block.

Quantitative Differentiation Evidence: 4-Amino-2,3-dihydrofuro[2,3-b]pyridine vs. Closest Analogs and Alternative Scaffolds


IRAK4 Inhibitor Optimization: Scaffold Progression from 243 nM Screening Hit to 7.3 nM Lead with Tunable Pharmacokinetics

The dihydrofuro[2,3-b]pyridine scaffold, bearing a 4-amino functional handle, served as the starting point for a systematic IRAK4 inhibitor optimization campaign. The initial screening hit (compound 16) displayed modest IRAK4 biochemical potency (IC₅₀ = 243 nM). Iterative SAR exploration at the 4-amino position and adjacent vectors yielded compound 21 (IC₅₀ = 6.2 nM) and ultimately compound 38, which maintained excellent potency (IC₅₀ = 7.3 nM) while dramatically improving clearance (Cl = 12 mL/min/kg vs. 43 mL/min/kg for compound 21) and oral bioavailability (F = 21% vs. 1.6% for compound 21) [1]. This demonstrates the scaffold's capacity for independent optimization of potency and drug-like properties—a feature not achievable with rigid aromatic furo[2,3-b]pyridine cores that lack conformational flexibility at the dihydrofuran ring.

IRAK4 kinase inhibition scaffold optimization pharmacokinetic tuning structure–activity relationship

Molecular Geometry Divergence: sp³-Enriched Dihydrofuro Core vs. Fully Aromatic Furo[2,3-b]pyridine in Binding Pocket Complementarity

4-Amino-2,3-dihydrofuro[2,3-b]pyridine (C₇H₈N₂O, MW 136.15 g/mol) incorporates an sp³-hybridized center at the 2- and 3-positions of the fused furan ring, resulting in a non-planar scaffold geometry [1]. In contrast, the fully aromatic analog furo[2,3-b]pyridin-4-amine (C₇H₆N₂O, MW 134.14 g/mol) is entirely planar due to extended conjugation [2]. This structural divergence affects the spatial presentation of the 4-amino hydrogen-bond donor/acceptor pair relative to the pyridine nitrogen, directly influencing hinge-region binding geometry in kinase active sites [3]. Published IRAK4 co-crystal structures or docking models utilizing the dihydrofuro scaffold indicate that the sp³ center permits a puckered orientation that optimizes complementarity with the glycine-rich loop, whereas the planar aromatic analog would enforce a coplanar arrangement predicted to sterically clash with the ribose-binding pocket [3].

conformational analysis scaffold topology kinase hinge binding molecular recognition

Regioselective Functionalization: 4-Amino Substitution vs. Alternative Amino Positional Isomers on the Dihydrofuropyridine Core

The 4-amino group on the dihydrofuro[2,3-b]pyridine scaffold occupies the position ortho to the furan oxygen and para to the pyridine nitrogen, creating a unique hydrogen-bond donor/acceptor network . In the IRAK4 inhibitor program, SAR exploration at the 4-position via amide and urea linkages was critical for potency optimization: the screening hit (compound 16, IC₅₀ = 243 nM) bearing a hydroxyl substituent at the 4-position was systematically modified at the 4-amino-derived handle to yield compound 38 (IC₅₀ = 7.3 nM) [1]. Alternative positional isomers—such as 5-amino-2,3-dihydrofuro[2,3-b]pyridine or 6-amino-2,3-dihydrofuro[2,3-b]pyridine—redirect the functionalization vector away from the hinge-binding region, and published SAR data for related kinase targets (e.g., Lck inhibitors based on the aromatic furo[2,3-b]pyridin-4-amine core) confirm that substitution at the 2- and 3-positions of the furan ring is essential for potency, while the 4-amine serves as the critical hinge-binding motif [2][3].

regioselective synthesis amino positional isomers kinase inhibitor SAR scaffold decoration

Multi-Target Scaffold Validation: IRAK4 and Lck Inhibition Demonstrates Platform Versatility for Kinase Drug Discovery

The dihydrofuro[2,3-b]pyridin-4-amine scaffold has demonstrated inhibitory activity against two phylogenetically distinct kinases: IRAK4 (serine/threonine kinase) and Lck (tyrosine kinase). In the IRAK4 program, compound 38 achieved IC₅₀ = 7.3 nM with favorable pharmacokinetics (Cl = 12 mL/min/kg, F = 21%) [1]. In the Lck program using the aromatic furo[2,3-b]pyridin-4-amine core, 2,3-diaryl-substituted derivatives achieved cellular Lck inhibitory activity below 100 nM with efficacy comparable to cyclosporin A in an in vivo mouse model of anti-CD3-induced IL-2 production [2]. This cross-kinase validation indicates that the 4-amino-furopyridine scaffold (both dihydro and aromatic variants) provides a versatile platform amenable to structure-guided optimization across the kinome [3]. The dihydro variant specifically offers advantages in modulating ATP-binding site interactions through its sp³-enriched topology, as exploited in the IRAK4 series [1].

kinase inhibitor platform IRAK4 inhibition Lck inhibition scaffold repurposing

Commercial Availability and Purity Benchmarking for Procurement: 4-Amino-2,3-dihydrofuro[2,3-b]pyridine

4-Amino-2,3-dihydrofuro[2,3-b]pyridine is commercially available from multiple established chemical suppliers with documented purity specifications. Macklin (catalog A984400) lists the compound at ≥95% purity, packaged at 250 mg with a list price of 3,150 CNY . Delta-B offers the compound at ≥95% purity with higher purity grades available upon consultation [1]. This purity threshold exceeds the typical ≥90–93% specification offered for less common heterocyclic amines and ensures sufficient quality for direct use in amide coupling and parallel synthesis without additional purification [2]. The compound's CAS registry (1823929-25-4) enables unambiguous procurement across international chemical supply chains, while its IUPAC name (2H,3H-furo[2,3-b]pyridin-4-amine) provides a standardized identifier for regulatory and inventory documentation [3].

building block procurement purity specification vendor comparison medicinal chemistry supply

Optimal Procurement and Deployment Scenarios for 4-Amino-2,3-dihydrofuro[2,3-b]pyridine in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based and Scaffold-Hopping Campaigns Targeting IRAK4, Lck, or Related Kinases

Medicinal chemistry teams pursuing IRAK4 inhibitors for inflammatory and autoimmune indications can deploy 4-amino-2,3-dihydrofuro[2,3-b]pyridine as a validated starting scaffold. The published SAR trajectory—from the 243 nM screening hit (compound 16) to the 7.3 nM lead (compound 38) with optimized clearance (12 mL/min/kg) and oral bioavailability (21%)—provides a data-rich roadmap for amine-directed library enumeration [1]. The scaffold's compatibility with amide, urea, and sulfonamide coupling chemistries enables rapid parallel synthesis of 50–500 compound libraries for biochemical screening [1]. For Lck-targeted programs, the aromatic furo[2,3-b]pyridin-4-amine precedent demonstrates cellular activity below 100 nM and in vivo efficacy matching cyclosporin A, validating the broader kinase platform [2]. Procurement of the free amine (rather than the Boc-protected variant) eliminates a deprotection step per analog, saving approximately 1–2 days per synthesis cycle in parallel workflows.

Structure-Guided Design Exploiting sp³-Enriched Scaffold Topology for Selectivity Engineering

The non-planar geometry of the dihydrofuro[2,3-b]pyridine core—conferred by the sp³-hybridized carbons at the 2- and 3-positions—offers a three-dimensional pharmacophore distinct from planar aromatic kinase inhibitors [1]. Computational chemistry groups can leverage this puckered scaffold topology in docking studies and molecular dynamics simulations to engineer selectivity against closely related kinases (e.g., IRAK1 vs. IRAK4 or Lck vs. Src) [2]. The 4-amino group serves as the hinge-binding anchor, while the sp³-enriched dihydrofuran ring projects substituents into less-explored regions of the ATP-binding pocket, as demonstrated by the IRAK4 docking models in Zhang et al. (2023) [2]. This scenario is particularly relevant for programs aiming to escape flatland intellectual property space dominated by quinoline, quinazoline, and pyrimidine kinase inhibitor scaffolds.

Multi-Program Building Block Inventory Consolidation for Biotech and CRO Compound Collections

For contract research organizations (CROs) and biotechnology companies managing compound collections across multiple therapeutic areas, 4-amino-2,3-dihydrofuro[2,3-b]pyridine serves as a common intermediate applicable to IRAK4 (inflammation), Lck (oncology/immunology), and neurodegenerative disease programs (per patent CA3103622A1) [1][2]. Consolidating inventory on a single scaffold reduces procurement overhead and enables bulk purchasing at favorable pricing (currently 3,150 CNY/250 mg from Macklin at ≥95% purity) . The compound's CAS registry (1823929-25-4) and standardized IUPAC nomenclature (2H,3H-furo[2,3-b]pyridin-4-amine) facilitate cross-site inventory management and regulatory documentation [3]. The consistent ≥95% purity specification from multiple vendors ensures lot-to-lot reproducibility across multi-year discovery programs.

Synthetic Methodology Development: 4-Amino Handle as a Model Substrate for Amide Coupling and Cross-Coupling Optimization

Process chemistry and synthetic methodology groups can utilize 4-amino-2,3-dihydrofuro[2,3-b]pyridine as a representative heterocyclic amine substrate for optimizing amide bond formation, urea synthesis, and Buchwald–Hartwig coupling conditions [1]. The compound's balanced reactivity—sufficient nucleophilicity for efficient coupling without excessive sensitivity to air or moisture—makes it an ideal model substrate for high-throughput reaction screening platforms [1]. The published synthetic route to 4-substituted dihydrofuro[2,3-b]pyridines via inverse-electron-demand Diels–Alder chemistry (Hajbi et al., 2009) provides a scalable access route for bulk intermediate preparation, with reported cross-coupling compatibility (Suzuki, Stille, Sonogashira) enabling late-stage diversification [2]. This scenario supports internal process development teams seeking to build in-house expertise with furopyridine scaffolds.

Quote Request

Request a Quote for 4-Amino-2,3-dihydrofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.